molecular formula C18H35KO3 B12781456 Potassium hydroxystearate CAS No. 34160-06-0

Potassium hydroxystearate

Cat. No.: B12781456
CAS No.: 34160-06-0
M. Wt: 338.6 g/mol
InChI Key: IFQCEOKSFPQHTD-UHFFFAOYSA-M
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Description

Potassium hydroxystearate is a potassium salt of 12-hydroxystearic acid, a fatty acid derivative. It is commonly used as a surfactant and emulsifying agent in various cosmetic and industrial applications. The compound is known for its ability to reduce surface tension, making it effective in cleansing and emulsifying formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium hydroxystearate is typically synthesized through the neutralization of 12-hydroxystearic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:

C18H36O3+KOHC18H35KO3+H2O\text{C}_{18}\text{H}_{36}\text{O}_3 + \text{KOH} \rightarrow \text{C}_{18}\text{H}_{35}\text{KO}_3 + \text{H}_2\text{O} C18​H36​O3​+KOH→C18​H35​KO3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where 12-hydroxystearic acid is mixed with potassium hydroxide under controlled temperature and pH conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Potassium hydroxystearate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form stearic acid derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Potassium hydroxystearate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell adhesion and growth.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Widely used in the production of cosmetics, lubricants, and detergents

Mechanism of Action

The primary mechanism of action of potassium hydroxystearate is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. The compound interacts with molecular targets such as lipid bilayers, enhancing the solubility and dispersion of various compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium hydroxystearate is unique due to its specific potassium ion, which imparts distinct solubility and reactivity properties compared to its sodium and calcium counterparts. Its effectiveness as a surfactant and emulsifier makes it particularly valuable in cosmetic and industrial applications .

Properties

CAS No.

34160-06-0

Molecular Formula

C18H35KO3

Molecular Weight

338.6 g/mol

IUPAC Name

potassium;12-hydroxyoctadecanoate

InChI

InChI=1S/C18H36O3.K/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1

InChI Key

IFQCEOKSFPQHTD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[K+]

Origin of Product

United States

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